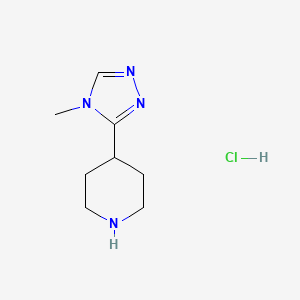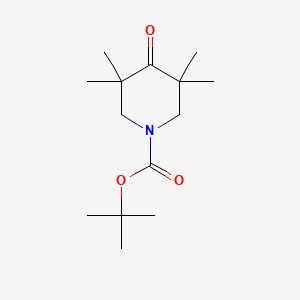
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidone derivatives, such as Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate, involves several steps. The compound is typically synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5h, followed by the addition of methyl iodide in tetrahydrofuran at 0 - 20℃ for 2h .Molecular Structure Analysis
The molecular structure of Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate can be analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate are complex and involve several stages. For example, the compound can be synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide .Physical And Chemical Properties Analysis
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate has a molecular weight of 255.35 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.01, indicating its lipophilicity . The compound is soluble, with a solubility of 0.448 mg/ml .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Summary of the application : “Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate” is used as an intermediate in the synthesis of biologically active compounds .
- Methods of application or experimental procedures : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Unfortunately, the specific technical details or parameters of the synthesis process were not provided in the source.
- Results or outcomes : The successful synthesis of “Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate” provides a pathway for the production of biologically active compounds . Quantitative data or statistical analyses were not provided in the source.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUPOXYBYHRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



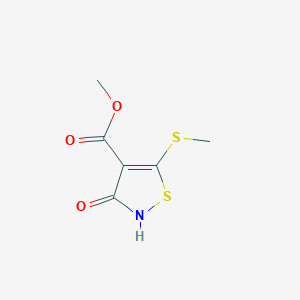
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
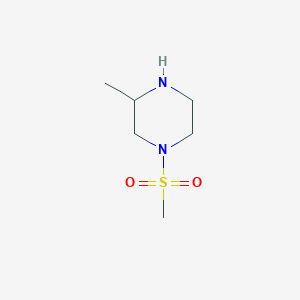
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
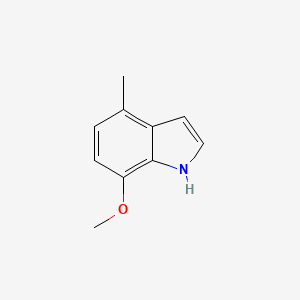
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
